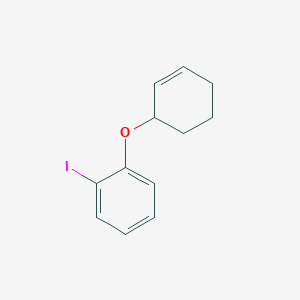
Benzene, 1-(2-cyclohexen-1-yloxy)-2-iodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-(2-cyclohexen-1-yloxy)-2-iodo- is an organic compound characterized by the presence of a benzene ring substituted with a 2-cyclohexen-1-yloxy group and an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(2-cyclohexen-1-yloxy)-2-iodo- typically involves the reaction of 2-cyclohexen-1-ol with iodobenzene under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for Benzene, 1-(2-cyclohexen-1-yloxy)-2-iodo- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-(2-cyclohexen-1-yloxy)-2-iodo- can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: The compound can be reduced to alter its oxidation state and reactivity.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide, typically in polar aprotic solvents like DMF or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the iodine atom.
Oxidation Reactions: Products may include ketones, aldehydes, or carboxylic acids.
Reduction Reactions: Products may include alcohols or alkanes, depending on the extent of reduction.
Scientific Research Applications
Benzene, 1-(2-cyclohexen-1-yloxy)-2-iodo- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzene, 1-(2-cyclohexen-1-yloxy)-2-iodo- involves its interaction with molecular targets through its functional groups. The iodine atom and the 2-cyclohexen-1-yloxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its application, such as binding to enzymes or receptors in biological systems.
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1-(2-cyclohexen-1-yloxy)-4-methoxy-
- Benzene, 2-cyclohexen-1-yl-
- Benzene, 1-(2-cyclohexen-1-yloxy)-4-ethyl-
Uniqueness
Benzene, 1-(2-cyclohexen-1-yloxy)-2-iodo- is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for further functionalization. This differentiates it from similar compounds that may lack the iodine substituent or have different functional groups, leading to variations in their chemical behavior and applications.
Properties
CAS No. |
122776-64-1 |
|---|---|
Molecular Formula |
C12H13IO |
Molecular Weight |
300.13 g/mol |
IUPAC Name |
1-cyclohex-2-en-1-yloxy-2-iodobenzene |
InChI |
InChI=1S/C12H13IO/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h2,4-6,8-10H,1,3,7H2 |
InChI Key |
AALWRVNGSPGUOL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CC(C1)OC2=CC=CC=C2I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















